molecular formula C12H14N2O2 B009530 Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate CAS No. 107553-81-1

Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate

Cat. No. B009530
M. Wt: 218.25 g/mol
InChI Key: UKRKHFCSBQHMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate, also known as MPCA, is a chemical compound that is widely used in scientific research. This compound is a member of the benzoate family and is commonly used as a reagent in chemical synthesis and as a substrate in biochemical assays. MPCA is a versatile compound that has a wide range of applications in various fields of research.

Mechanism Of Action

The mechanism of action of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is not well understood. However, it is believed to interact with certain enzymes and proteins in the body, which can lead to changes in their activity. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in neurotransmitter levels and other physiological processes. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is its versatility. It can be used in a wide range of experiments and assays, making it a valuable tool for researchers. However, one limitation of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it.

Future Directions

There are many potential future directions for research involving Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate. One area of interest is the development of new synthetic methods for the production of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate and related compounds. Another area of interest is the investigation of the potential therapeutic applications of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate and its effects on various physiological processes.

Scientific Research Applications

Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis, where it is used as a building block for the synthesis of more complex compounds. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is also used as a substrate in biochemical assays, where it is used to measure the activity of enzymes and other proteins.

properties

CAS RN

107553-81-1

Product Name

Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 4-(2-cyanopropan-2-ylamino)benzoate

InChI

InChI=1S/C12H14N2O2/c1-12(2,8-13)14-10-6-4-9(5-7-10)11(15)16-3/h4-7,14H,1-3H3

InChI Key

UKRKHFCSBQHMHV-UHFFFAOYSA-N

SMILES

CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC

synonyms

METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-aminobenzoic acid methyl ester (0.32 g, 2.12 mmol), acetonecyanohydrin (3 ml) and sodium sulfate (1 g) was refluxed for 15 hours. After filtration to remove the sodium sulfate, the filtrate was washed with brine and extracted with ethyl acetate. The organic layer was concentrated and chromatographed (dichloromethane:acetone, 60:40) to yield 4-[(cyanodimethylmethyl)-amino]-benzoic acid methyl ester (49b) (0.398 g, 1.95 mmol, 92%) as a white solid.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

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